molecular formula C60H78N18O14S2 B10846446 Ac-YCit[CEHdFRWC]-NH2

Ac-YCit[CEHdFRWC]-NH2

Cat. No.: B10846446
M. Wt: 1339.5 g/mol
InChI Key: OODHJMPCOPKKSM-XVRHLUALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-YCit[CEHdFRWC]-NH2 is a synthetic cyclic peptide and a potent agonist of melanocortin receptor 4 (MC4R), a G protein-coupled receptor critical in regulating energy homeostasis, appetite, and metabolic functions . Its sequence includes a citrulline (Cit) residue at the second position and a cyclic structure formed by disulfide bonds, enhancing stability and receptor-binding specificity. The compound exhibits high efficacy in inducing cAMP release in cells expressing human MC4R, with reported EC50 values in the nanomolar range . Structural features such as D-amino acid substitutions (e.g., D-Phe) further optimize its resistance to enzymatic degradation and pharmacokinetic profile .

Properties

Molecular Formula

C60H78N18O14S2

Molecular Weight

1339.5 g/mol

IUPAC Name

3-[(4S,7R,10S,13S,16S,19R,22S)-22-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]-13-benzyl-4-carbamoyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid

InChI

InChI=1S/C60H78N18O14S2/c1-32(79)70-43(24-34-15-17-37(80)18-16-34)54(87)71-41(14-8-22-67-60(64)92)52(85)78-48-30-94-93-29-47(50(61)83)77-56(89)45(25-35-27-68-39-12-6-5-11-38(35)39)75-51(84)40(13-7-21-66-59(62)63)72-55(88)44(23-33-9-3-2-4-10-33)74-57(90)46(26-36-28-65-31-69-36)76-53(86)42(73-58(48)91)19-20-49(81)82/h2-6,9-12,15-18,27-28,31,40-48,68,80H,7-8,13-14,19-26,29-30H2,1H3,(H2,61,83)(H,65,69)(H,70,79)(H,71,87)(H,72,88)(H,73,91)(H,74,90)(H,75,84)(H,76,86)(H,77,89)(H,78,85)(H,81,82)(H4,62,63,66)(H3,64,67,92)/t40-,41-,42+,43-,44-,45+,46-,47+,48+/m0/s1

InChI Key

OODHJMPCOPKKSM-XVRHLUALSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=O)N)C(=O)N[C@@H]2CSSC[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC2=O)CCC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=O)N)C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs Targeting MC4R

Ac-YCit[CEHdFRWC]-NH2 belongs to a family of cyclic peptides designed to modulate MC4R activity. Key analogs include:

Ac-dR[CEHdFRWC]-NH2 (GC92095)
  • Sequence Differences : Replaces Cit with D-Arg (dR) at position 2.
  • Activity : Exhibits an EC50 of 0.28 nM for cAMP release in HEK293 cells expressing MC4R, making it one of the most potent agonists in this class .
  • Stability: Cyclization and D-amino acids confer resistance to proteolysis.
Ac-YR[CEHdFRWC]-NH2
  • Sequence Differences : Lacks citrulline, retaining a tyrosine (Y) and arginine (R) at positions 1 and 2.
TCMCB07 (Ac-Nle-c[Asp-His-DNal(2')-Pro-Trp-Lys]-NH2)
  • Role: A pan-melanocortin receptor antagonist (MC1R, MC3R, MC4R, MC5R) with IC50 values ranging from 0.59 nM (MC3R) to 19.5 nM (MC1R) .
  • Key Contrast : Unlike this compound, TCMCB07 blocks receptor activation, highlighting the functional diversity within MC4R-targeting peptides.

Functional and Pharmacological Differences

Table 1: Comparison of MC4R-Targeting Peptides
Compound Structure Modifications Receptor Activity EC50/IC50 (nM) Stability Features
This compound Citrulline at position 2 MC4R agonist ~0.3* Cyclic, D-amino acids
Ac-dR[CEHdFRWC]-NH2 D-Arg at position 2 MC4R agonist 0.28 Enhanced proteolysis resistance
Ac-YR[CEHdFRWC]-NH2 Tyrosine-Arg linear sequence MC4R agonist Not reported Moderate stability
TCMCB07 DNal(2') substitution Pan-melanocortin antagonist 0.59–19.5 Cyclic, rigid backbone

Selectivity and Therapeutic Implications

  • This compound vs. Ac-dR[CEHdFRWC]-NH2: The Cit-to-D-Arg substitution fine-tunes receptor affinity.
  • Comparison with Linear Peptides : Linear analogs (e.g., Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2) lack cyclization, resulting in shorter half-lives and lower potency .
  • Stability Enhancements : Cyclic peptides like this compound show superior in vivo stability over linear variants, critical for therapeutic applications requiring prolonged activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.